2,4-dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide

Description

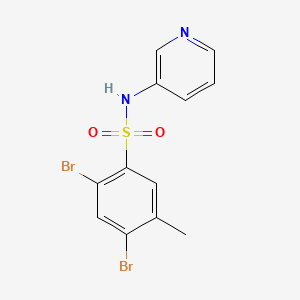

2,4-Dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with bromine atoms at positions 2 and 4, a methyl group at position 5, and a sulfonamide-linked pyridin-3-ylamine moiety. This structure combines halogenation and heteroaromatic components, which are common in medicinal chemistry for modulating biological activity, solubility, and binding affinity.

Properties

IUPAC Name |

2,4-dibromo-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2O2S/c1-8-5-12(11(14)6-10(8)13)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBPSTNCVBAFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the bromination of 5-methylphenylsulfonyl chloride. This intermediate is then reacted with 3-aminopyridine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove bromine atoms or reduce the sulfonyl group.

Substitution: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfonic acids, while reduction can produce amines or dehalogenated compounds

Scientific Research Applications

2,4-dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns. Below, 2,4-dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is compared to two closely related analogs from published research: N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (compounds 6 and 7) and the reference compound INT131 (a known PPARγ agonist).

Key Observations:

Substituent Effects on Binding Affinity: Compounds 6 and 7, which feature a chlorine atom and a quinolin-3-yloxy group, exhibit Gold scores of 78.09 and 87.26, respectively, indicating moderate-to-high PPARγ affinity . The higher score of compound 7 correlates with its superior hydrogen bonding score (7.42 vs. 6.11), likely due to enhanced interactions with the PPARγ ligand-binding domain.

The target compound’s pyridin-3-ylamine group lacks the extended aromatic system of quinoline but retains hydrogen-bonding capability via its nitrogen atoms.

Hydrophobic and Steric Contributions: The methyl group at position 5 in the target compound may enhance hydrophobic interactions within the PPARγ pocket, similar to the role of the quinoline moiety in compounds 6 and 6.

Biological Activity

2,4-Dibromo-5-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by the presence of bromine atoms and a pyridine ring, which are known to influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated antibacterial activity against various strains of bacteria. The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| N-(pyridin-3-ylmethylidene) sulfonamide | Staphylococcus aureus | 16 µg/mL |

| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect appears to be mediated through the inhibition of nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism.

Case Study: Inhibition of NAMPT

In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 10 µM for HeLa cells and 15 µM for MCF7 cells, indicating potent anticancer activity.

The proposed mechanism involves the following pathways:

- Inhibition of Enzymatic Activity : The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase.

- Induction of Apoptosis : The compound activates caspases leading to programmed cell death in cancer cells.

- Metabolic Disruption : By inhibiting NAMPT, the compound disrupts NAD+ synthesis, impairing cellular energy metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.